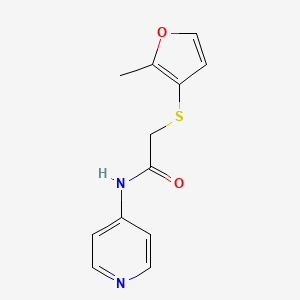![molecular formula C14H14N2O2S B7633018 N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of arthritis and other inflammatory conditions. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment due to its anti-tumor properties.
Mécanisme D'action
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting COX activity, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide reduces inflammation and pain associated with arthritis and other inflammatory conditions. In addition, this compound's anti-tumor properties are thought to be due to its ability to inhibit COX-2 activity, which is upregulated in many types of cancer.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been shown to inhibit platelet aggregation (the clumping together of blood cells), reduce the risk of colorectal polyps (abnormal growths in the colon), and improve insulin sensitivity (the ability of cells to respond to insulin).
Avantages Et Limitations Des Expériences En Laboratoire
Sulindac has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide has a well-established safety profile and has been used clinically for many years. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects on different types of cancer cells may vary. In addition, this compound can have off-target effects on other enzymes, which can complicate interpretation of experimental results.
Orientations Futures
There are several areas of future research that could be pursued with N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide. One potential direction is to further investigate its anti-tumor properties and explore its potential use in combination with other drugs or therapies. Another area of interest is to investigate the effects of this compound on different types of cancer cells and explore its potential use in personalized medicine. Additionally, research could be conducted to better understand the mechanisms underlying this compound's effects on platelet aggregation and insulin sensitivity, which could have implications for the treatment of cardiovascular disease and diabetes.
Méthodes De Synthèse
Sulindac can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with methylsulfinylmethyl chloride, followed by reaction with 2-aminobenzophenone and subsequent cyclization to form the final product.
Applications De Recherche Scientifique
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. Research has shown that N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide can inhibit the growth of various cancer cell lines, including colon, breast, lung, and prostate cancer cells. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Propriétés
IUPAC Name |
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19(18)10-11-6-2-3-7-12(11)16-14(17)13-8-4-5-9-15-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUOYYFTLXKMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)
![2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile](/img/structure/B7632944.png)
![4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7632946.png)
![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)